Cas no 62535-60-8 (3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine)
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-1-(p-tolyl)-1H-pyrazol-5-amine
- 5-Amino-3-methyl-1-p-tolylpyrazole
- 1H-Pyrazol-5-amine,3-methyl-1-(4-methylphenyl)-
- 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
- 5-methyl-2-(4-methylphenyl)pyrazol-3-amine
- C11H13N3
- 5-Amino-3-methyl-1-(p-tolyl)pyrazole
- 1-(p-Tolyl)-3-methyl-5-aminopyrazole
- 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-
- 3-Methyl-1-p-tolyl-1H-pyrazol-5-amine
- 3-methyl-1-(4-methylphenyl)pyrazole-5-ylamine
- WQUNBEPKWJLYJD-UHFFFAOYSA-
- WQUNBEPKWJLYJD-UHFFFAOYS
- 5-Amino-3-methyl-1-p-tolypyrazole
- DTXSID7069576
- DA-23410
- MFCD00020725
- STK012479
- AC-27836
- 5W-0307
- ALBB-006862
- NS00035062
- SR-01000422944-1
- SR-01000422944
- 1-p-Tolyl-3-methyl-5-aminopyrazole
- 5-Amino-3-methyl-1-(p-tolyl)pyrazole, AldrichCPR
- AKOS000345157
- 62535-60-8
- N5AU42G4VH
- EN300-02445
- CS-0153057
- EU-0003891
- HMS1625E04
- SCHEMBL224624
- SY051173
- AS-871/40972045
- InChI=1/C11H13N3/c1-8-3-5-10(6-4-8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3
- Z55148842
- EINECS 263-586-9
- A0952
- 1-(4-Methylphenyl)-3-methyl-1H-pyrazol-5-amine
- CCG-131419
- 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
-
- MDL: MFCD00020725
- Inchi: 1S/C11H13N3/c1-8-3-5-10(6-4-8)14-11(12)7-9(2)13-14/h3-7H,12H2,1-2H3
- InChI Key: WQUNBEPKWJLYJD-UHFFFAOYSA-N
- SMILES: N1(C(=CC(C)=N1)N)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 187.11100
- Monoisotopic Mass: 187.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.3
Experimental Properties
- Color/Form: Yellow or light reddish brown crystalline powder
- Density: 1.14±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 117.0 to 122.0 deg-C
- Boiling Point: 342.6±30.0 °C at 760 mmHg
- Flash Point: 161.0±24.6 °C
- Refractive Index: 1.611
- Solubility: Very slightly soluble (0.97 g/l) (25 º C),
- PSA: 43.84000
- LogP: 2.65250
- Solubility: Soluble in methanol
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R36/37/38
- Storage Condition:4° CStore…,-4℃Store…Better
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine Pricemore >>
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62535-60-8 | >97.0% | 25g |
¥2196.90 | 2023-09-04 | |
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¥579.90 | 2023-09-04 |
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine Suppliers
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Introduction to 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine (CAS No. 62535-60-8) and Its Emerging Applications in Chemical Biology
3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, identified by the chemical identifier CAS No. 62535-60-8, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential pharmacological applications. This compound belongs to the pyrazole class, a family of molecules known for their broad spectrum of biological activities and versatility in drug design. The presence of both methyl and phenyl substituents in its structure contributes to its complex interactions with biological targets, making it a promising candidate for further investigation.
The molecular structure of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine features a pyrazole core substituted with a methyl group at the 3-position and a 4-methylphenyl group at the 1-position. This arrangement creates a rigid framework that can be exploited to modulate binding affinity and selectivity in drug-like molecules. The pyrazole ring itself is a well-studied scaffold in medicinal chemistry, renowned for its ability to engage with various biological receptors and enzymes. The aromatic nature of the 4-methylphenyl group further enhances its potential for interactions with biological targets, making it an attractive moiety for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrazole derivatives, particularly those with substituted aromatic rings. Research has demonstrated that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine may confer unique pharmacological profiles, making it a valuable scaffold for drug discovery efforts.
One of the most compelling aspects of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine is its potential as a lead compound for developing new therapeutic agents. The compound’s ability to interact with biological targets suggests that it could be modified further to enhance its efficacy and reduce potential side effects. For instance, structural modifications such as halogenation or alkylation could be explored to optimize its binding properties. Additionally, computational modeling techniques can be employed to predict how different structural variations might impact biological activity, providing a rational approach to drug design.
The synthesis of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have made it possible to produce complex heterocyclic compounds like this one with greater efficiency and scalability, which is crucial for both academic research and industrial applications.
Recent studies have highlighted the importance of pyrazole derivatives in addressing various diseases. For example, research has shown that certain pyrazole-based compounds can inhibit kinases involved in cancer progression, making them promising candidates for anticancer therapy. Similarly, other derivatives have demonstrated efficacy against inflammatory diseases by modulating cytokine production and immune responses. The structural features of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine suggest that it may share some of these properties, although further investigation is needed to confirm its specific biological activities.
The development of new drugs often involves rigorous testing to assess their safety and efficacy. Preclinical studies are typically conducted using cell-based assays and animal models to evaluate the pharmacological properties of candidate compounds. If 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine demonstrates promising results in these early stages, it may proceed to clinical trials where its effectiveness and safety can be evaluated in human subjects. This process is essential for ensuring that only safe and effective drugs reach the market.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict how different compounds will interact with biological targets at the atomic level. This information can guide the design of new molecules with improved properties, reducing the time and cost associated with traditional trial-and-error approaches. For 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine, computational studies could help identify optimal substitution patterns or predict potential side effects before experimental synthesis begins.
Another area where 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine shows promise is in the development of probes for biochemical research. Pyrazole derivatives can serve as tools to study enzyme mechanisms or receptor binding interactions by acting as selective inhibitors or modulators. Such probes are invaluable for understanding fundamental biological processes and may lead to new therapeutic strategies.
The versatility of 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine also extends to material science applications beyond pharmaceuticals. Its unique structural features make it a candidate for designing novel materials with specific properties, such as metal chelating agents or catalysts. By exploring these applications, researchers can further expand the utility of this compound and related derivatives.
In conclusion,3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-aminedemonstrates significant potential as a pharmacological lead compound due to its unique structural features and predicted biological activities. Advances in synthetic chemistry, computational modeling, and preclinical testing continue to enhance our ability to develop novel therapeutic agents based on this scaffold. As research progresses,3-Methyl...-...(CAS No.62535-60-8)may emerge as an important contributor to future medical treatments.
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